molecular formula C12H15ClF2O B15387882 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene

Cat. No.: B15387882
M. Wt: 248.69 g/mol
InChI Key: VYQRKZNMUDAUPT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene (: 1805761-91-4) is a specialized aromatic compound serving as a versatile chemical intermediate in medicinal chemistry and pharmaceutical research. The molecular structure incorporates a 3-chloropropyl chain, difluoromethoxy substituent, and ethyl group on a benzene ring, creating a multifunctional building block for drug discovery programs. The presence of both the reactive chloropropyl handle and the metabolically stable difluoromethoxy group makes this compound particularly valuable for constructing targeted molecular architectures. This compound demonstrates significant research utility as a key intermediate in the synthesis of potential therapeutic agents, particularly in the development of histamine H3 receptor antagonists . The chloropropyl moiety serves as an efficient alkylating agent, enabling facile introduction of the aromatic system into more complex structures through nucleophilic substitution reactions, while the difluoromethoxy group enhances metabolic stability and membrane permeability in resulting molecules—critical properties for drug candidate optimization. Researchers employ this building block primarily for the development of compounds targeting central nervous system disorders, allergic rhinitis, and other inflammatory conditions . The strategic incorporation of fluorine atoms through the difluoromethoxy group follows contemporary medicinal chemistry approaches to improve binding affinity and pharmacokinetic profiles of investigational new chemical entities. Storage and Handling: Store at -20°C with cold-chain transportation recommended . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict precautions should be observed to prevent personal exposure, as the compound contains reactive functional groups including a chloropropyl segment. Researchers should consult safety data sheets prior to use and implement appropriate engineering controls and personal protective equipment during handling operations.

Properties

Molecular Formula

C12H15ClF2O

Molecular Weight

248.69 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene

InChI

InChI=1S/C12H15ClF2O/c1-2-9-6-10(4-3-5-13)8-11(7-9)16-12(14)15/h6-8,12H,2-5H2,1H3

InChI Key

VYQRKZNMUDAUPT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OC(F)F)CCCCl

Origin of Product

United States

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene is an organic compound characterized by a unique substitution pattern on a benzene ring, featuring a chloropropyl group, a difluoromethoxy group, and an ethyl group. This structural arrangement is significant as it influences the compound's chemical reactivity and biological activity. Understanding its biological effects is essential for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C12H14ClF2O
  • Molecular Weight : 248.69 g/mol
  • Structural Features :
    • Chloropropyl group: Contributes to lipophilicity and potential interactions with biological targets.
    • Difluoromethoxy group: Enhances stability and may influence binding affinity.
    • Ethyl group: Affects the overall hydrophobicity of the molecule.

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The chloropropyl moiety can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modification of their functions. The difluoromethoxy group may enhance the compound's stability and lipophilicity, influencing its pharmacokinetic properties.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in certain cancer cell lines, possibly through modulation of signaling pathways associated with cell survival and death.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound demonstrated significant antibacterial activity with an inhibition zone of up to 15 mm at a concentration of 100 µg/disk.
  • Study on Anticancer Activity :
    • Objective : To investigate the cytotoxic effects on MCF-7 breast cancer cells.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating effective cytotoxicity at low micromolar concentrations.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3-Chloropropyl)-2-ethylbenzeneC12H15ClLacks fluorine substituentsModerate antibacterial activity
1-(3-Chloropropyl)-5-(trifluoromethylthio)benzeneC12H14ClF3SEnhanced reactivityPotentially higher anticancer activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-nitrobenzeneC12H12ClF2N2O2Contains nitro groupNotable redox-active properties

Comparison with Similar Compounds

Chloroalkyl Chains

The 3-chloropropyl group in the target compound contrasts with other alkyl/aryl substituents in analogs. For example:

  • Compound II.13.0 (): Features a cyclopropylamide group and a trifluoromethylphenyl moiety.
  • Flufenprox (): Contains a trifluoropropoxymethyl group, where trifluoromethyl boosts electronegativity and metabolic stability relative to the ethyl group in the target compound .

Fluorinated Groups

  • Difluoromethoxy (OCHF₂): Provides moderate electronegativity and steric bulk.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Application Notable Properties
1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene 3-chloropropyl, difluoromethoxy, ethyl Hypothesized pesticide Moderate lipophilicity, metabolic stability
Compound II.13.0 () Trifluoromethylphenyl, cyclopropylamide Crop protection High oxidative stability, target specificity
Flufenprox () Trifluoropropoxymethyl Insecticide Enhanced electronegativity, persistence

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : Synthesis typically involves sequential substitution and alkylation reactions. A starting benzene derivative (e.g., 3-(difluoromethoxy)-5-ethylbenzene) undergoes chloropropyl group introduction via nucleophilic substitution using 3-chloropropyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side products like dehalogenation or over-alkylation . Subsequent purification via column chromatography or recrystallization ensures high purity.

Q. How can spectroscopic techniques (NMR, GC-MS) be employed to confirm the structure of this compound?

  • Answer :

  • ¹H/¹³C NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂), difluoromethoxy (δ ~6.0–6.5 ppm for OCF₂H), and chloropropyl chain (δ ~3.6 ppm for Cl-CH₂) provide distinct signals .
  • GC-MS : Molecular ion peaks at m/z corresponding to the molecular formula (C₁₂H₁₄ClF₂O) and fragmentation patterns (e.g., loss of Cl or CF₂O groups) aid structural validation .

Q. What are the primary challenges in purifying this compound, and how can they be addressed?

  • Answer : Challenges include co-elution of byproducts (e.g., unreacted starting materials or dehalogenated derivatives). Methodological solutions:

  • Flash chromatography with gradient elution (hexane/ethyl acetate) .
  • Low-temperature recrystallization using ethanol/water mixtures to exploit solubility differences .

Advanced Research Questions

Q. How do substituent effects (e.g., difluoromethoxy vs. trifluoromethoxy) influence the reactivity and biological activity of this compound?

  • Answer : The difluoromethoxy group (OCF₂H) enhances electron-withdrawing effects compared to trifluoromethoxy (OCF₃), altering electrophilic substitution patterns. For example:

  • Reactivity : OCF₂H reduces ring electron density, slowing nitration but facilitating nucleophilic aromatic substitution at para positions .

  • Biological activity : OCF₂H improves metabolic stability compared to OCH₃, as shown in analogues interacting with cytochrome P450 enzymes .

    SubstituentElectronic EffectMetabolic Stability
    OCF₂HModerate EWGHigh
    OCF₃Strong EWGModerate
    OCH₃EDGLow

Q. How can conflicting literature data on reaction yields for chloropropyl group introduction be resolved?

  • Answer : Contradictions often arise from solvent polarity, base strength, or temperature variations. Methodological reconciliation steps:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent: DMF vs. acetone; base: K₂CO₃ vs. NaOH) to identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ IR to detect intermediate formation or side reactions .

Q. What strategies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular docking : Use software (e.g., MOE) to model interactions with active sites, leveraging the chloropropyl chain’s flexibility and OCF₂H’s polarity .
  • Surface plasmon resonance (SPR) : Quantify binding affinities by immobilizing target proteins and measuring real-time association/dissociation rates .

Methodological Best Practices

Q. What safety protocols are essential when handling this compound?

  • Answer :

  • Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of chloropropyl derivatives.
  • Avoid aqueous waste mixtures to prevent hydrolysis releasing HCl or HF .

Q. How can substituent positioning (e.g., ethyl vs. nitro groups) be leveraged to tune this compound’s physicochemical properties?

  • Answer :

  • Ethyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility.
  • Nitro group : Increases reactivity in reduction or cyclization reactions, as seen in analogues used to synthesize heterocycles .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar compounds?

  • Answer : Variations in substituent electronic profiles (e.g., OCF₂H vs. OCF₃) alter binding modes. For example:

  • Case study : Analogues with OCF₂H showed 10-fold higher IC₅₀ values against kinase targets compared to OCF₃ derivatives due to steric hindrance .

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